

Compound of Interest

Compound Name: *c-Myc inhibitor 11*Cat. No.: *B12386379*

This document provides a comprehensive overview of the preclinical data for Compound 67e, a novel investigational agent. The information presented

Introduction

Compound 67e is a synthetic small molecule designed as a potent and selective inhibitor of a key signaling pathway implicated in tumorigenesis. This

Mechanism of Action

Compound 67e is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.

In Vitro Efficacy

The anti-proliferative activity of Compound 67e was assessed across a panel of human cancer cell lines. The compound demonstrated potent cytotoxic

Table 1: In Vitro Cytotoxicity of Compound 67e

Cell Line
MCF-7
BT-474
MDA-MB-231
A549
HCT116
SW480

In Vivo Efficacy

The anti-tumor activity of Compound 67e was evaluated in a xenograft mouse model using the MCF-7 breast cancer cell line.

Table 2: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment Group
Vehicle Control
Compound 67e
Compound 67e

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C -> D;
D -> E;
E -> F;
F -> G;
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Pharmacokinetics

The pharmacokinetic profile of Compound 67e was determined in male Sprague-Dawley rats following a single int

Table 3: Pharmacokinetic Parameters of Compound 67e in Rats

Parameter
C _{max} (ng/mL)
T _{max} (h)
AUC (0-inf) (ng*h/mL)
Half-life (t _{1/2}) (h)
Bioavailability (%)

Toxicology

Preliminary toxicology studies were conducted in rats to assess the safety profile of Compound 67e.

Table 4: Summary of 14-Day Repeat-Dose Toxicology in Rats

Dose (mg/kg/day)
10
30
100

Experimental Protocols

7.1. In Vitro Cytotoxicity Assay

Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated

7.2. Xenograft Mouse Model

Female athymic nude mice were subcutaneously inoculated with MCF-7 cells. When tumors reached an average volume

7.3. Pharmacokinetic Study

Male Sprague-Dawley rats were administered a single dose of Compound 67e either intravenously or orally. Blood

7.4. Repeat-Dose Toxicology

Sprague-Dawley rats were administered Compound 67e daily for 14 days at three different dose levels. Clinical

Conclusion

The preclinical data for Compound 67e demonstrate a promising anti-cancer profile. The compound exhibits potent

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